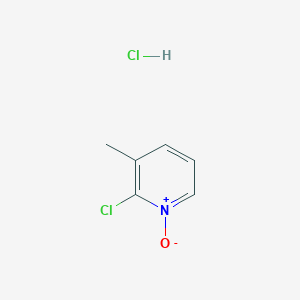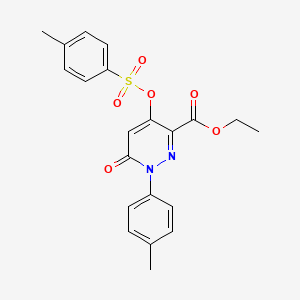
2-Chloro-3-methyl-1-oxidopyridin-1-ium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-3-methyl-1-oxidopyridin-1-ium;hydrochloride” is a chemical compound with the molecular formula C5H5Cl2NO . It is also known by other names such as “2-chloropyridine n-oxide hydrochloride”, “2-chloropyridine 1-oxide hydrochloride”, and “chloride 2-chloropyridinium 1-oxide” among others .
Synthesis Analysis
Pyridinium salts, which include “this compound”, have been synthesized through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=N+Cl)[O-].Cl .Chemical Reactions Analysis
Pyridinium salts, including “this compound”, have been found to participate in a wide range of chemical reactions. For instance, they can undergo cross-coupling reactions with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 166.001 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the retrieved sources .科学的研究の応用
Crystal Structure and Spectral Characteristics
Research by Koval’chukova et al. (2004) focused on synthesizing and studying 2-Methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, a compound closely related to 2-Chloro-3-methyl-1-oxidopyridin-1-ium hydrochloride. They used X-ray diffraction and IR spectroscopy to analyze its structural and spectral characteristics. This study contributes to the understanding of the molecular and zwitterion forms of such compounds in solutions and crystals (Koval’chukova et al., 2004).
Hydrogen-Bonded Ionic Structures
Waddell et al. (2011) examined 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate and its cocrystals, demonstrating the formation of hydrogen-bonded ionic structures. This research provides insights into the interaction patterns and network formation in compounds structurally related to 2-Chloro-3-methyl-1-oxidopyridin-1-ium hydrochloride (Waddell et al., 2011).
Green Catalyst for Synthesis
Hosseinzadeh and Mokhtary (2018) explored the use of a novel ionic organocatalyst for synthesizing bis(2-methyl-1H-indole) derivatives. Their methodology offers improvements in product yield and simplicity, highlighting the potential of using related compounds as green catalysts in chemical syntheses (Hosseinzadeh & Mokhtary, 2018).
Molecular Structure and Spectral Properties
Kowalczyk (2008) investigated quaternary ammonium derivatives, including compounds similar to 2-Chloro-3-methyl-1-oxidopyridin-1-ium hydrochloride. This study enhances the understanding of such compounds through spectral analysis and density functional theory calculations (Kowalczyk, 2008).
Purification and Separation Techniques
Su Li (2005) conducted a study on the separation and purification of 2-Chloro-5-trichloromethylpyridine, closely related to the chemical . This research is significant for understanding the purification processes applicable to similar compounds (Su Li, 2005).
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-methyl-1-oxidopyridin-1-ium;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-5-3-2-4-8(9)6(5)7;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKQMHHUPQCHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide](/img/structure/B2435970.png)
![Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate](/img/structure/B2435971.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2435973.png)




![4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2435983.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2435985.png)
![3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2435986.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2435987.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2435988.png)
